

Key features of LNA-U phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

Cat. No.: B10857624

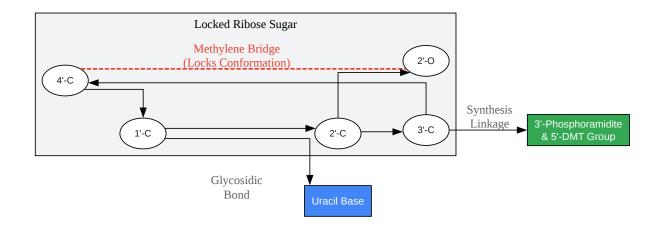
Get Quote

An In-depth Technical Guide to LNA-U Phosphoramidite

For researchers, scientists, and professionals in drug development, Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. LNA-U (Uridine) phosphoramidite, a key building block in this class, offers unique characteristics that enhance the performance of synthetic oligonucleotides. This guide details its core features, synthesis protocols, and key performance data.

Core Features of LNA

Locked Nucleic Acid is a class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the sugar moiety into a C3'-endo conformation, which is the ideal geometry for forming A-type duplexes, characteristic of RNA-RNA and RNA-DNA helices.[2] This pre-organization of the sugar is the primary source of LNA's remarkable properties.


Key advantages conferred by the LNA modification include:

- Unprecedented Thermal Stability: Oligonucleotides incorporating LNA monomers exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands.[1][2] This enhanced stability allows for the use of shorter oligonucleotides without sacrificing binding affinity.
- High Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to a more stable duplex formation with target sequences.

- Superior Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of a single nucleotide mismatch, making LNA-modified probes highly specific for their intended target.[1] This is particularly valuable in applications like SNP genotyping.[1]
- Nuclease Resistance: While chimeric LNA/DNA oligonucleotides may still require
 modifications like phosphorothioate linkages for full nuclease resistance, full-LNA strands are
 inherently resistant to degradation by nucleases.[2]
- Versatility: LNA phosphoramidites can be readily incorporated into oligonucleotides alongside DNA, RNA, and other modified bases using standard automated synthesis protocols.[1][2]

The structure of an LNA-U monomer is depicted below, highlighting the key methylene bridge that defines its properties.

Click to download full resolution via product page

Caption: Logical diagram of an LNA-U monomer.

Quantitative Performance Data

The inclusion of LNA monomers has a predictable and significant impact on oligonucleotide performance. The following tables summarize key quantitative data.

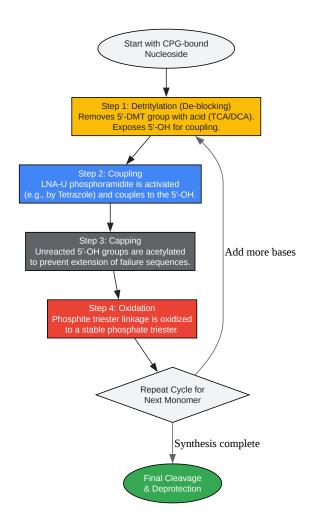
Table 1: Thermal Stability Enhancement

Parameter	Value	Reference
Tm Increase per LNA Monomer	+3 to +8 °C	[2]

| Max Reported Tm Increase (Full-LNA vs. DNA) | +41 °C |[2] |

Table 2: Oligonucleotide Synthesis Cycle Parameters

Parameter	Standard DNA	LNA Modification	Reference
Coupling Time (ABI Synthesizer)	~30 seconds	180 seconds	[1]
Coupling Time (Expedite Synthesizer)	~40 seconds	250 seconds	[1]


| Oxidation Time (Iodine) | ~15 seconds | 45 seconds |[1] |

Note: These values are recommendations and may require optimization based on the specific sequence, scale, and synthesizer used.

Experimental ProtocolsSynthesis of LNA-containing Oligonucleotides

LNA-U phosphoramidite is compatible with standard automated phosphoramidite chemistry.[3] [4] The process involves a cycle of four main steps, with adjustments made to coupling and oxidation times to accommodate the sterically hindered LNA monomer.[1]

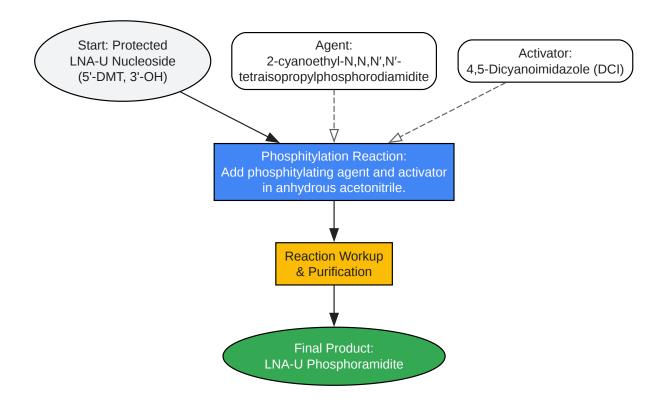
Click to download full resolution via product page

Caption: Standard phosphoramidite cycle for LNA incorporation.

Detailed Methodology:

- Preparation: Dissolve LNA-U phosphoramidite in anhydrous acetonitrile to the standard concentration used for other amidites on the synthesizer.[1]
- Step 1: De-blocking (Detritylation): The 5'-O-DMT protecting group on the solid-support-bound nucleotide is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] This exposes the 5'-hydroxyl group for the next reaction.
- Step 2: Coupling: The prepared LNA-U phosphoramidite solution is activated by an acidic azole catalyst (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis

column.[3][5] The activated phosphoramidite couples with the free 5'-hydroxyl group. A longer coupling time (e.g., 180-250 seconds) is required due to the steric hindrance of the LNA monomer.[1]


- Step 3: Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides.
- Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a water/pyridine/THF mixture. A longer oxidation time (e.g., 45 seconds) is recommended to ensure complete conversion.[1]
- Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and nucleobases) are removed using a base, typically aqueous ammonia or methylamine.

Preparation of LNA-U Phosphoramidite Monomer

While most researchers will purchase ready-to-use LNA phosphoramidites, understanding their synthesis is valuable. An efficient method involves the phosphitylation of a protected LNA nucleoside.

Workflow for LNA-U Phosphoramidite Synthesis:

Click to download full resolution via product page

Caption: High-level workflow for LNA phosphoramidite preparation.

Methodology Outline:

A highly efficient method for preparing LNA phosphoramidites has been developed using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as an activator.[5][6] This approach provides high yields (often >95%) and produces a product pure enough for direct use in oligonucleotide synthesis without the need for chromatographic purification.[6][7] The reaction is significantly faster than older methods, typically completing within 1-4 hours.[7]

Applications in Research and Drug Development

The superior properties of LNA-U make it a valuable component in oligonucleotides designed for various applications:

 Antisense Oligonucleotides (ASOs): LNA-based ASOs show enhanced target affinity and improved metabolic stability, leading to greater potency in silencing gene expression.

- Small Interfering RNA (siRNA): Incorporating LNA into siRNA strands can increase stability, reduce off-target effects, and enhance silencing activity.
- Diagnostic Probes: LNA-modified probes are used in qPCR, FISH, and microarrays, where their high melting temperature and specificity allow for more stringent and reliable detection of nucleic acid targets.[1]
- Allele-Specific PCR: The excellent mismatch discrimination of LNA is ideal for developing assays that can distinguish between alleles differing by a single nucleotide (SNP genotyping).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. glenresearch.com [glenresearch.com]
- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis Wikipedia [en.wikipedia.org]
- 4. LNA Phosphoramidites [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. EP1409497B1 Method for preparation of Ina phosphoramidites Google Patents [patents.google.com]
- To cite this document: BenchChem. [Key features of LNA-U phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857624#key-features-of-lna-u-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com